A Comprehensive Technical Guide to 5-Nitro-1-benzofuran-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
A Comprehensive Technical Guide to 5-Nitro-1-benzofuran-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group and a carbohydrazide moiety to this nucleus gives rise to 5-Nitro-1-benzofuran-2-carbohydrazide, a molecule of significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its prospective role in drug discovery.
Core Compound Identification and Properties
5-Nitro-1-benzofuran-2-carbohydrazide is a heterocyclic organic compound with the Chemical Abstracts Service (CAS) number 406192-63-0 .[1][2] Its molecular structure, characterized by a benzofuran ring system substituted with a nitro group at the 5-position and a carbohydrazide group at the 2-position, is pivotal to its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 406192-63-0 | [1][2] |
| Molecular Formula | C₉H₇N₃O₄ | [1][2] |
| Molecular Weight | 221.17 g/mol | [2] |
| Synonyms | 5-Nitrobenzo[b]furan-2-carbohydrazide | [1] |
While experimental data for the pure compound is not extensively published, the physicochemical properties can be inferred from related structures. The presence of the nitro group suggests a yellow crystalline solid. The melting point of the related 5-nitro-1-benzofuran-2-carbaldehyde is reported to be in the range of 161-163°C, suggesting a relatively high melting point for the carbohydrazide derivative as well.[3]
Strategic Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide
The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide can be strategically designed as a multi-step process, commencing from readily available starting materials. The following protocol is a scientifically sound and efficient pathway to the target molecule, based on established synthetic transformations of benzofuran derivatives.
Experimental Protocol:
Step 1: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate
The synthesis begins with the construction of the benzofuran ring system, followed by nitration.
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Reaction Setup: To a solution of 2-hydroxybenzaldehyde in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate.
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Addition of Reagents: To this mixture, add ethyl bromoacetate dropwise at room temperature.
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Cyclization: The reaction mixture is then heated to induce cyclization, forming the ethyl benzofuran-2-carboxylate.[4]
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Nitration: The resulting ester is subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position of the benzofuran ring. This is a common and effective method for the nitration of aromatic systems.
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Work-up and Purification: The reaction mixture is then poured onto ice, and the precipitated solid is filtered, washed, and recrystallized to yield pure ethyl 5-nitro-1-benzofuran-2-carboxylate.
Step 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide
The final step involves the conversion of the ester to the desired carbohydrazide.
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Reaction Setup: Dissolve the ethyl 5-nitro-1-benzofuran-2-carboxylate in ethanol.
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Hydrazinolysis: Add hydrazine hydrate to the solution and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
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Isolation: Upon completion, the reaction mixture is cooled, and the precipitated 5-Nitro-1-benzofuran-2-carbohydrazide is collected by filtration.
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Purification: The crude product is then washed with a suitable solvent and can be further purified by recrystallization to obtain a high-purity final product.[4]
Spectroscopic Characterization
The structural elucidation of 5-Nitro-1-benzofuran-2-carbohydrazide would rely on a combination of spectroscopic techniques. Based on the analysis of its parent compound, benzofuran-2-carbohydrazide, and related derivatives, the following spectral characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, with the positions and splitting patterns influenced by the electron-withdrawing nitro group. The protons of the hydrazide group (-NH-NH₂) would appear as exchangeable signals.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the benzofuran core and the carbonyl carbon of the carbohydrazide group.
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IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands corresponding to the N-H stretching of the hydrazide group, the C=O stretching of the carbonyl group, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group.[4][5][6]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.17 g/mol ), along with fragmentation patterns characteristic of the benzofuran and carbohydrazide moieties.[4]
Therapeutic Potential and Biological Activity
The benzofuran nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group often enhances the biological efficacy of organic compounds.
Anticancer Activity
Derivatives of the closely related 6-nitrobenzofuran-2-carbohydrazide have demonstrated significant cytotoxic activity against human cancer cell lines.[7] For instance, certain Schiff base derivatives of 6-nitrobenzofuran-2-carbohydrazide exhibited potent anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with IC₅₀ values in the low micromolar range.[7] This strongly suggests that 5-Nitro-1-benzofuran-2-carbohydrazide could also possess valuable anticancer properties, warranting further investigation. The carbohydrazide moiety provides a versatile handle for the synthesis of a library of derivatives, such as hydrazones, which have also shown promise as anticancer agents.
Antimicrobial Activity
Nitro-substituted heterocyclic compounds have a long history of use as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Benzofuran derivatives themselves have been reported to possess antibacterial and antifungal activities. Therefore, it is highly probable that 5-Nitro-1-benzofuran-2-carbohydrazide and its derivatives would exhibit significant antimicrobial properties.
Future Directions and Conclusion
5-Nitro-1-benzofuran-2-carbohydrazide represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a clear and efficient method for its preparation, enabling further investigation into its biological properties.
Future research should focus on:
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Detailed Biological Screening: Comprehensive in vitro and in vivo studies are necessary to fully elucidate the anticancer, antimicrobial, and other potential therapeutic activities of this compound.
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Derivative Synthesis: The carbohydrazide functional group serves as an excellent point for chemical modification to generate a library of derivatives with potentially enhanced potency and selectivity.
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Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a drug candidate.
References
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CP Lab Safety. 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. Available from: [Link]
- Kumar, P., & Kumar, R. (2013). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Medicinal Chemistry Research, 22(11), 5551-5561.
- Taha, M., et al. (2017). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity.
- Reddy, C. S., et al. (2008). Synthesis and biological activity of 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols and N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide. Asian Journal of Chemistry, 20(4), 2623-2628.
- Al-Hourani, B. J., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(2), M1369.
- Thorat, B. R., et al. (2016). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon, 115, 279-290.
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